Cas no 2138567-96-9 (3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide)

3-(2-Ethyl-4-methyl-1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide is a synthetic organic compound featuring a substituted imidazole core, which is notable for its potential applications in medicinal chemistry and pharmaceutical research. The molecule's structure combines an imidazole ring with methyl and ethyl substituents, along with a methylamino-propanamide side chain, offering versatility in binding interactions. This compound may exhibit favorable pharmacokinetic properties due to its balanced lipophilicity and hydrogen-bonding capabilities. Its structural complexity allows for selective modulation of biological targets, making it a candidate for further investigation in drug discovery. The presence of both amide and amine functional groups enhances its potential as a scaffold for derivatization or as an intermediate in synthetic pathways.
3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide structure
2138567-96-9 structure
Product name:3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide
CAS No:2138567-96-9
MF:C11H20N4O
MW:224.302701950073
CID:5748710
PubChem ID:165495244

3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide Chemical and Physical Properties

Names and Identifiers

    • 2138567-96-9
    • 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide
    • EN300-1140632
    • Inchi: 1S/C11H20N4O/c1-5-9-14-8(2)6-15(9)7-11(3,13-4)10(12)16/h6,13H,5,7H2,1-4H3,(H2,12,16)
    • InChI Key: CYBMXUQVOHAWMD-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(CN1C=C(C)N=C1CC)NC)N

Computed Properties

  • Exact Mass: 224.16371127g/mol
  • Monoisotopic Mass: 224.16371127g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.9Ų
  • XLogP3: -0.1

3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1140632-5g
3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide
2138567-96-9 95%
5g
$3273.0 2023-10-26
Enamine
EN300-1140632-0.1g
3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide
2138567-96-9 95%
0.1g
$993.0 2023-10-26
Enamine
EN300-1140632-1.0g
3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide
2138567-96-9
1g
$0.0 2023-06-09
Enamine
EN300-1140632-0.05g
3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide
2138567-96-9 95%
0.05g
$948.0 2023-10-26
Enamine
EN300-1140632-2.5g
3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide
2138567-96-9 95%
2.5g
$2211.0 2023-10-26
Enamine
EN300-1140632-0.5g
3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide
2138567-96-9 95%
0.5g
$1084.0 2023-10-26
Enamine
EN300-1140632-10g
3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide
2138567-96-9 95%
10g
$4852.0 2023-10-26
Enamine
EN300-1140632-1g
3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide
2138567-96-9 95%
1g
$1129.0 2023-10-26
Enamine
EN300-1140632-0.25g
3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide
2138567-96-9 95%
0.25g
$1038.0 2023-10-26

Additional information on 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide

3-(2-Ethyl-4-Methyl-1H-Imidazol-1-Yl)-2-Methyl-2-(Methylamino)Propanamide: A Comprehensive Overview

3-(2-Ethyl-4-Methyl-1H-imidazol-1-Yl)-2-Methyl-2-(Methylamino)Propanamide (CAS No. 2138567-96-9) is a complex organic compound with a unique structure that has garnered attention in various scientific and industrial applications. This compound belongs to the class of imidazole derivatives, which are known for their versatility and biological activity. The molecule's structure comprises an imidazole ring, an ethyl group, a methyl group, and a propanamide moiety, making it a potential candidate for drug development, material science, and other advanced chemical applications.

The synthesis of 3-(2-Ethyl-4-Methyl-1H-imidazol-1-Yl)-2-Methyl-2-(Methylamino)Propanamide involves a series of carefully designed organic reactions. Recent studies have highlighted the importance of optimizing synthetic pathways to enhance yield and purity. Researchers have explored various methodologies, including nucleophilic substitution, condensation reactions, and catalytic processes, to streamline the production of this compound. The use of microwave-assisted synthesis has also been reported, offering a faster and more efficient route compared to traditional methods.

One of the most promising applications of this compound lies in its potential as a bioactive agent. Imidazole derivatives are well-documented for their antimicrobial, antifungal, and anticancer properties. In vitro studies have demonstrated that 3-(2-Ethyl-4-Methyl-1H-imidazol-1-Yl)-2-Methyl-2-(Methylamino)Propanamide exhibits significant activity against various pathogens, including bacteria and fungi. Furthermore, preliminary investigations suggest that it may possess cytotoxic effects against cancer cells, making it a valuable lead compound in oncology research.

The structural flexibility of this compound allows for further functionalization and modification. Scientists have explored the incorporation of additional functional groups to enhance its bioavailability and pharmacokinetic properties. For instance, the introduction of hydrophilic groups has been shown to improve solubility and absorption in biological systems. These modifications are critical for translating laboratory findings into clinically relevant therapeutics.

In addition to its biological applications, 3-(2-Ethyl-4-Methyl-1H-imidazol-1-Yl)-2-Methyl-2-(Methylamino)Propanamide has shown potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconductors and conductive polymers. Recent advancements in nanotechnology have enabled the integration of this compound into nanomaterials, paving the way for innovative applications in sensors and energy storage devices.

The environmental impact of this compound is another area of active research. As industries increasingly prioritize sustainability, understanding the biodegradation and ecological effects of 3-(2-Ethyl

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